molecular formula C12H13ClFNO B7534118 N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide

N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide

Cat. No. B7534118
M. Wt: 241.69 g/mol
InChI Key: UMSZNEHAYFLOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research. CPPC is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite control. The inhibition of FAAH by CPPC leads to an increase in endocannabinoid levels, which has been linked to several therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide involves the inhibition of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are known to activate cannabinoid receptors in the body, which play a crucial role in various physiological processes. The inhibition of FAAH by N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide leads to an increase in endocannabinoid levels, which in turn leads to the activation of cannabinoid receptors and the subsequent therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. The inhibition of FAAH by N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide leads to an increase in endocannabinoid levels, which has been linked to analgesic, anxiolytic, and anti-inflammatory effects. N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has also been shown to have potential therapeutic effects in treating obesity, metabolic disorders, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Another area of interest is the investigation of the potential therapeutic applications of N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide in various disease conditions, including chronic pain, anxiety, and neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and toxicity of N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide to better understand its potential for clinical use.

Synthesis Methods

N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-fluoroaniline with cyclopentanone in the presence of a base to form the corresponding imine intermediate. The imine is then reduced using a reducing agent such as sodium borohydride to yield N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. The inhibition of FAAH by N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has also been investigated for its potential use in treating obesity, metabolic disorders, and neurodegenerative diseases.

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-10-7-9(14)5-6-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSZNEHAYFLOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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